Acetylalkannin

Beschreibung

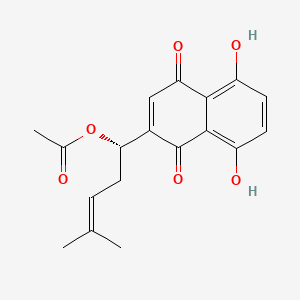

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H18O6 |

|---|---|

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |

InChI-Schlüssel |

WNFXUXZJJKTDOZ-HNNXBMFYSA-N |

Isomerische SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Kanonische SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Synonyme |

(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Acetylalkannin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylalkannin, a potent naphthoquinone derivative isolated from the root of plants such as Lithospermum erythrorhizon, has emerged as a significant compound of interest in oncology research. Its multifaceted mechanism of action against various cancer cell lines involves the induction of multiple forms of programmed cell death, cell cycle arrest, and the modulation of critical signaling pathways. A central feature of its activity is the generation of intracellular reactive oxygen species (ROS), which acts as a primary trigger for downstream cytotoxic events. This document provides a comprehensive technical overview of this compound's anti-neoplastic activities, summarizing key quantitative data, detailing common experimental protocols, and visualizing the complex molecular pathways it influences.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

A recurring and central element of this compound's anticancer activity is its ability to induce a rapid and significant accumulation of intracellular ROS.[1][2][3] This surge in ROS creates a state of oxidative stress that cancer cells cannot overcome, leading to mitochondrial dysfunction, oxidative damage to cellular components, and the activation of various signaling cascades that culminate in cell death.[2][4] The generation of ROS appears to be a primary event that initiates multiple downstream mechanisms, including apoptosis and necroptosis. The antioxidant N-acetyl cysteine (NAC) has been shown to effectively attenuate or completely block the cytotoxic effects of this compound, confirming the pivotal role of ROS in its mechanism of action.[1][2][3]

Induction of Programmed Cell Death

This compound employs multiple strategies to eliminate cancer cells, primarily through the activation of programmed cell death pathways, including apoptosis and necroptosis. The specific pathway activated can be cell-type dependent.

ROS-Mediated Apoptosis

In a wide range of cancers, including oral, colorectal, leukemia, and renal cell carcinoma, this compound is a potent inducer of apoptosis.[1][3][5][6] This process is largely dependent on the aforementioned ROS production.

-

Mitochondrial Dysfunction: Increased ROS leads to the loss of mitochondrial membrane potential (MMP).[2][4]

-

Caspase Activation: The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[4][6]

-

MAPK Pathway Activation: ROS production enhances the phosphorylation and activation of stress-activated protein kinases such as JNK and p38 MAPK, which are key mediators of apoptotic signaling.[2][5]

-

FOXO3 Activation: this compound promotes the nuclear translocation of the transcription factor FOXO3, which upregulates the expression of pro-apoptotic proteins like Bim and Bax.[3][6]

RIPK1/RIPK3-Mediated Necroptosis

In certain cancer types, notably non-small cell lung cancer (NSCLC), this compound induces a form of programmed necrosis known as necroptosis.[7][8] This provides a crucial mechanism to eliminate apoptosis-resistant cancer cells.

-

Lipid Peroxidation: this compound-induced ROS promotes lipid oxidation.[7]

-

GPX4 Downregulation: It downregulates the expression of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation and necroptosis.[7][8]

-

Necrosome Formation: This leads to the phosphorylation and activation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3, which form the necrosome complex.[7][8][9]

-

MLKL Activation: The necrosome then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, forming pores that lead to cell swelling and lysis.[7][8]

Modulation of Key Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with multiple signaling pathways crucial for cancer cell survival, proliferation, and resistance to therapy.

Inhibition of the ATM/DDR Pathway and Chemosensitization

In liver and lung cancers, this compound has been identified as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA Damage Response (DDR).[10]

-

ATM Targeting: this compound directly targets ATM and promotes its caspase-dependent degradation.[10]

-

DDR Suppression: This action suppresses the downstream DDR signaling that cancer cells rely on to repair DNA damage caused by chemotherapeutic agents like cisplatin.[10]

-

Enhanced Chemosensitivity: By disabling this repair mechanism, this compound significantly sensitizes cancer cells to platinum-based chemotherapy, increasing cisplatin sensitivity 8-fold in Huh-7 liver cancer cells and 22.5-fold in A549 lung cancer cells.[10]

Blockade of NF-κB Signaling

In chronic myelocytic leukemia (CML) cells, this compound has been shown to inhibit the pro-survival NF-κB signaling pathway.[1] It achieves this by preventing the phosphorylation of IκBα and the upstream kinases IKKα/β.[1] This action traps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes that promote cell survival and proliferation.[1]

Inhibition of PI3K/Akt/mTOR Pathway

Acetylshikonin has demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling cascade in cisplatin-resistant oral cancer cells.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, contributing to drug resistance.[12][13] By suppressing this pathway, this compound can restore sensitivity to conventional therapies and inhibit tumor growth.

Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, a hallmark of its anti-proliferative effects.[1][5][7] The specific phase of arrest can vary depending on the cancer cell type.

-

G2/M Phase Arrest: In oral squamous cell carcinoma and non-small cell lung cancer cells, treatment leads to an accumulation of cells in the G2/M phase, preventing them from entering mitosis.[5][7][8] A similar G2/M arrest is observed in esophageal squamous cell carcinoma.[14]

-

S Phase Arrest: In K562 leukemia cells, this compound induces cell cycle arrest in the S phase, interfering with DNA replication.[1]

This arrest denies the cancer cells the ability to divide and proliferate, contributing significantly to the overall tumor growth inhibition.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of this compound and its derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | [1] |

| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | [1] |

| Panel of Cancer Lines | Various | 1.09 - 7.26 | Not Specified | [15] |

| HCT116 | Colorectal Cancer | 22.4 (Compound 1) | Not Specified | [16] |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [16] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [16] |

| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [16] |

| Note: Data for "Compound 1" and the 10-50 µM range are for a closely related regioisomer of this compound, highlighting the general potency of this structural class. |

Detailed Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assays

-

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 Assay.

-

Principle: Measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT or WST-8) into a colored formazan product.

-

Methodology:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).[1]

-

Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[17]

-

Apoptosis and Necrosis Analysis

-

Protocol: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry.

-

Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with this compound for the desired time.

-

Harvest cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[5]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells immediately using a flow cytometer.

-

Cell Cycle Analysis

-

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry.

-

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Methodology:

-

Treat cells with this compound and harvest.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.

-

Wash the cells to remove ethanol and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.[5]

-

Western Blotting

-

Protocol: Immunoblotting for specific protein expression and phosphorylation.

-

Principle: Separates proteins by molecular weight and detects specific proteins of interest using antibodies. It is used to measure changes in the expression or activation (via phosphorylation) of proteins in key signaling pathways (e.g., p-JNK, cleaved caspase-3, p-RIPK1).

-

Methodology:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]

-

Intracellular ROS Measurement

-

Protocol: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound DCF.

-

Methodology:

References

- 1. Acetylshikonin induces apoptosis of human leukemia cell line K562 by inducing S phase cell cycle arrest, modulating ROS accumulation, depleting Bcr-Abl and blocking NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkannin induces cytotoxic autophagy and apoptosis by promoting ROS-mediated mitochondrial dysfunction and activation of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-acetoxyisovalerylalkannin suppresses proliferation and induces ROS-based mitochondria-mediated apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer | Aging [aging-us.com]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkannin Induces G2/M-Phase Arrest, Apoptosis, and Inhibition of Invasion by Targeting GSK3β in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Acetylalkannin in Arnebia euchroma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylalkannin, a significant bioactive naphthoquinone derivative found in the roots of Arnebia euchroma, has garnered considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, with a focus on the core enzymatic steps and regulatory aspects. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Arnebia euchroma (Royle) Johnst., a member of the Boraginaceae family, is a valuable medicinal plant renowned for its production of shikonin and its enantiomer, alkannin, along with their various ester derivatives.[1] Among these, this compound is a prominent constituent, contributing to the pharmacological profile of the plant's root extracts. The biosynthesis of these naphthoquinones is a complex process, involving the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway. Understanding the intricacies of this biosynthetic route is crucial for optimizing the production of this compound through biotechnological approaches and for the development of novel therapeutic agents.

This guide will delineate the established and putative steps in the this compound biosynthetic pathway, present available quantitative data on key enzymes and metabolites, provide detailed experimental methodologies for the study of this pathway, and offer visual diagrams to facilitate a deeper understanding of the underlying molecular processes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism and culminates in the formation of the acetylated naphthoquinone structure. The pathway can be broadly divided into three key stages: the formation of the precursors p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP), the assembly of the naphthoquinone core, and the final acylation step.

Precursor Biosynthesis

-

Phenylpropanoid Pathway (supplying p-hydroxybenzoic acid - PHB): This pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. The exact steps leading from p-coumaroyl-CoA to PHB in Arnebia euchroma are not fully elucidated but are believed to be analogous to those in other plant species.

-

Mevalonate (MVA) Pathway (supplying geranyl pyrophosphate - GPP): The MVA pathway utilizes acetyl-CoA as a starting substrate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form the ten-carbon GPP.

Naphthoquinone Core Formation

The first committed step in the shikonin/alkannin pathway is the condensation of PHB and GPP, catalyzed by p-hydroxybenzoate geranyltransferase (PGT) , to yield 3-geranyl-4-hydroxybenzoic acid (GBA). Following this, a series of hydroxylation, decarboxylation, and cyclization reactions, which are not yet fully characterized, lead to the formation of deoxyshikonin/deoxyalkannin. A key hydroxylation step is catalyzed by the cytochrome P450 enzyme CYP76B74 , which acts on geranylhydroquinone (GHQ).[2]

Final Acylation Step

The final step in the biosynthesis of this compound is the stereospecific acylation of the hydroxyl group on the side chain of alkannin. This reaction is catalyzed by a member of the BAHD acyltransferase family . While the specific enzyme from Arnebia euchroma has not been fully characterized, studies on the closely related species Lithospermum erythrorhizon have identified an alkannin acetyltransferase (LeAAT1) that utilizes acetyl-CoA as the acyl donor to convert alkannin to this compound. It is highly probable that a homologous enzyme performs this function in Arnebia euchroma.

Diagram of the this compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Arnebia euchroma is still emerging. Much of the available information is derived from studies on the broader class of shikonin derivatives or from research on the model organism Lithospermum erythrorhizon.

Metabolite Profiles

Metabolomic studies have revealed the diversity of shikonin derivatives in both wild and cultivated Arnebia euchroma. While the absolute concentrations vary depending on genetic and environmental factors, this compound is consistently identified as a major constituent. A comparative analysis of wild and cultivated A. euchroma identified 26 different shikonin derivatives, highlighting the chemical diversity within the plant.[3][4] Another study comparing root and leaf tissues of wild and cultivated plants also noted significant differences in the profiles of various metabolites, including naphthoquinones.[5]

Table 1: Major Shikonin Derivatives Identified in Arnebia euchroma

| Compound | Class | Reference |

| This compound | Naphthoquinone | [3][4] |

| Deoxyshikonin | Naphthoquinone | [3][4] |

| β,β-Dimethylacrylshikonin | Naphthoquinone | [3][4] |

| Teracrylshikonin | Naphthoquinone | [3][4] |

| β-Hydroxyisovalerylshikonin | Naphthoquinone | [3][4] |

| Shikonofurans | Furanonaphthoquinone | [3][4] |

Gene Expression Analysis

Transcriptome analysis of Arnebia euchroma has provided insights into the expression of genes involved in the shikonin biosynthesis pathway. Studies have shown that the expression of key pathway genes, including those encoding for PGT and cytochrome P450s, is often upregulated in response to elicitors such as methyl jasmonate and under specific environmental conditions like reoxygenation after a period of hypoxia.[1][2] However, specific quantitative expression data for the putative alkannin acetyltransferase in A. euchroma is not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Plant Material and Cell Culture

Protocol 4.1.1: Establishment of Arnebia euchroma Cell Suspension Cultures

-

Explant Preparation: Sterilize seeds of Arnebia euchroma with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) sodium hypochlorite for 15 minutes. Rinse the seeds three times with sterile distilled water.

-

Callus Induction: Germinate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) at a concentration of 1-2 mg/L. Incubate in the dark at 25°C.

-

Establishment of Suspension Cultures: Transfer friable callus to liquid MS medium containing 1-2 mg/L 2,4-D. Maintain the cultures on a rotary shaker at 110-120 rpm in the dark at 25°C. Subculture every 2-3 weeks.

-

Induction of Secondary Metabolite Production: To induce the production of this compound and other shikonin derivatives, transfer the cells to a production medium, such as M9 medium, which is typically low in auxins and may contain other specific nutrients.

Diagram of Cell Culture Workflow

Caption: Workflow for establishing and using Arnebia euchroma cell cultures.

Extraction and Quantification of this compound

Protocol 4.2.1: HPLC-DAD Quantification of this compound

-

Extraction: Lyophilize harvested A. euchroma cells and grind to a fine powder. Extract a known weight of the powdered cells with a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), using sonication or shaking for a defined period.

-

Sample Preparation: Centrifuge the extract to pellet the cell debris. Evaporate the supernatant to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.

-

HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be: 0-20 min, 50-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 90-50% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at a wavelength of 520 nm for shikonin derivatives.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

-

Diagram of Analytical Workflow

Caption: Workflow for the extraction and quantification of this compound.

Enzyme Assays

Protocol 4.3.1: In Vitro Assay for Alkannin Acetyltransferase (AAT) Activity

This protocol is based on methods used for BAHD acyltransferases and can be adapted for the putative AAT from A. euchroma.[6]

-

Enzyme Source: The AAT enzyme can be obtained through heterologous expression in E. coli or another suitable host system. The coding sequence for the putative AAT from A. euchroma would first need to be identified, for example, through homology-based cloning using the sequence of LeAAT1 from L. erythrorhizon.

-

Reaction Mixture: In a total volume of 100 µL, combine:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

100 µM Alkannin (substrate)

-

200 µM Acetyl-CoA (acyl donor)

-

Purified recombinant AAT enzyme (e.g., 1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper ethyl acetate phase containing the this compound product to a new tube.

-

Analysis: Evaporate the ethyl acetate and re-dissolve the residue in a suitable solvent for analysis by HPLC-DAD or LC-MS to confirm the formation of this compound.

-

Spectrophotometric Assay (Alternative): A continuous spectrophotometric assay can be performed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to measure the release of Coenzyme A, which reacts with DTNB to produce a yellow-colored product that can be monitored at 412 nm.[6][7]

Conclusion and Future Perspectives

The biosynthesis of this compound in Arnebia euchroma is a complex and tightly regulated process. While the general framework of the pathway is understood, further research is needed to fully elucidate the specific enzymes involved, particularly those responsible for the later steps of naphthoquinone core formation in A. euchroma. The availability of quantitative data on enzyme kinetics and gene expression is crucial for developing effective metabolic engineering strategies to enhance the production of this compound.

Future research should focus on:

-

The identification and characterization of the specific alkannin acetyltransferase from Arnebia euchroma.

-

The elucidation of the complete enzymatic cascade from GBA to deoxyshikonin/deoxyalkannin.

-

The investigation of the regulatory networks that control the expression of the biosynthetic genes.

-

The development of robust and scalable cell culture systems for the high-level production of this compound.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and to harness its potential for pharmaceutical and other applications.

References

- 1. Transcriptome analysis explores genes related to shikonin biosynthesis in Lithospermeae plants and provides insights into Boraginales’ evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Hypoxia on Shikonin Biosynthesis of Arnebia euchroma Roots and Its Transcriptome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research on chemical constituent differences in wild and cultivated Arnebia euchroma by combining UPLC-QTOF-MS with chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Research on chemical constituent differences in wild and cultivated Arnebia euchroma by combining UPLC-QTOF-MS with chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Study of the Correlation Between Endophyte Abundances and Metabolite Levels in Different Parts of the Tissue of Cultivated and Wild Arnebia euchroma (Royle) Johnst. Based on Microbiome Analysis and Metabolomics [mdpi.com]

- 6. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Acetylalkannin's Role in the ATM/DDR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity. A key activator of this pathway is the Ataxia-Telangiectasia Mutated (ATM) kinase, which orchestrates cell cycle arrest, DNA repair, or apoptosis. Cancer cells often exploit the DDR to survive the DNA-damaging effects of chemotherapeutics like cisplatin, leading to drug resistance. Emerging research has identified acetylalkannin, a naturally derived naphthoquinone, as a potent inhibitor of the ATM/DDR pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the ATM-mediated DDR signaling cascade. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows.

Introduction

Genomic instability is a hallmark of cancer, yet cancer cells remain dependent on robust DNA Damage Response (DDR) pathways for their survival and proliferation, especially in the context of chemotherapy. The ATM kinase is a master regulator of the DDR, activated by DNA double-strand breaks (DSBs) induced by genotoxic agents such as cisplatin.[1] Upon activation, ATM phosphorylates a multitude of downstream substrates, including Chk2 and H2AX, to initiate signaling cascades that control DNA repair, cell cycle checkpoints, and apoptosis.[2] Consequently, the ATM/DDR pathway is a prime target for therapeutic intervention to overcome chemoresistance.

This compound, a monomer derived from Shikonin, has been identified as a promising small molecule that targets the ATM/DDR pathway.[1] This guide will explore the molecular mechanisms by which this compound exerts its effects, its synergy with conventional chemotherapeutics, and the experimental approaches to investigate its activity.

Mechanism of Action of this compound in the ATM/DDR Pathway

This compound's primary mechanism of action in the context of the DDR is the targeted inhibition of ATM.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound induces the caspase-dependent degradation of the ATM protein.[1] This leads to a significant reduction in the total cellular levels of ATM, thereby abrogating its ability to initiate the DDR cascade upon DNA damage.

The key consequences of this compound-mediated ATM degradation include:

-

Suppression of Downstream Signaling: The reduction in ATM protein levels prevents the phosphorylation and activation of its downstream targets, such as Chk2 and the histone variant H2AX (γ-H2AX).[1] This effectively dismantles the signaling network required for DNA repair and cell cycle arrest.

-

Promotion of Apoptosis: By disabling the DDR pathway, this compound allows the DNA damage inflicted by chemotherapeutic agents to go unrepaired, ultimately leading to the induction of apoptosis.[1]

-

Chemosensitization: this compound has been shown to significantly sensitize cancer cells to platinum-based drugs like cisplatin.[1] This synergistic effect allows for the use of lower, less toxic doses of cisplatin to achieve a potent anti-cancer effect.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells, particularly in combination with cisplatin.

Table 1: In Vitro Chemosensitization Effect of this compound

| Cell Line | Cancer Type | This compound Concentration (μM) | Fold Increase in Cisplatin Sensitivity | Reference |

| Huh-7 | Liver Cancer | 2.5 | 8.0 | [1] |

| A549 | Lung Cancer | 2.6 | 22.5 | [1] |

Table 2: IC50 Values of Cisplatin in the Presence and Absence of this compound

| Cell Line | Cisplatin IC50 (μM) - No this compound | Cisplatin IC50 (μM) - With this compound | Fold Reduction in IC50 | Reference |

| A549 | ~9-23 | Not explicitly stated, but significantly lower | Not explicitly stated, but significant | [3][4] |

| Huh-7 | Not explicitly stated | Not explicitly stated, but significantly lower | Not explicitly stated, but significant | [1] |

Note: Specific IC50 values for the combination therapy were not detailed in the primary source, but the fold-increase in sensitivity indicates a substantial reduction.

Table 3: Effect of this compound on ATM Pathway Proteins

| Protein | Effect of this compound | Method of Detection | Reference |

| Total ATM | Caspase-dependent degradation | Western Blot | [1] |

| Phospho-Chk2 | Reduced phosphorylation | Western Blot | [1] |

| γ-H2AX | Reduced foci formation | Immunofluorescence | [1] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the ATM/DDR Signaling Pathway

The following diagram illustrates the ATM/DDR signaling pathway and the point of intervention by this compound.

Experimental Workflow for Investigating this compound

This diagram outlines a typical experimental workflow to assess the effects of this compound on the ATM/DDR pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and cisplatin.

-

Cell Seeding: Seed cancer cells (e.g., A549 or Huh-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in ATM and downstream protein levels and phosphorylation.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 6-10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATM, phospho-ATM (Ser1981), Chk2, phospho-Chk2 (Thr68), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for γ-H2AX Foci

This protocol is for visualizing DNA double-strand breaks.

-

Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells as described for the desired time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with an anti-γ-H2AX antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images.

-

Analysis: Quantify the number of γ-H2AX foci per cell.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming resistance to DNA-damaging chemotherapy. Its unique mechanism of inducing caspase-dependent degradation of ATM provides a clear rationale for its use in combination with drugs like cisplatin. The data presented in this guide highlight its potential to significantly enhance the efficacy of existing cancer treatments.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the components of the apoptotic machinery that lead to ATM degradation.

-

Conducting comprehensive in vivo studies in various cancer models to validate the preclinical findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based combination therapies.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound as a novel chemosensitizing agent.

References

- 1. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Acetylalkannin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted biological activities of acetylalkannin and its derivatives. These naphthoquinone compounds, naturally occurring in the roots of various Boraginaceae family plants, have demonstrated significant potential in several therapeutic areas, including wound healing, antimicrobial applications, and oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

This compound and its related compounds exhibit a broad spectrum of pharmacological effects, primarily attributed to their unique chemical structure. The core biological activities that have been extensively investigated include:

-

Wound Healing: this compound has been shown to promote wound healing by influencing various phases of the process, including inflammation, tissue formation, and remodeling.[1] Studies suggest that these compounds enhance fibroblast proliferation and collagen synthesis, crucial for tissue regeneration.[2][3]

-

Antimicrobial Activity: this compound displays considerable antimicrobial properties against a range of human pathogens.[4][5] It has shown efficacy against both Gram-positive and Gram-negative bacteria and has been observed to work synergistically with commercial antibiotics.[4][5]

-

Anticancer Activity: A significant body of research has focused on the anticancer potential of this compound and its derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, glioma, and oral squamous cell carcinoma.[6][7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[6][7][8][9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of this compound and its derivatives in different biological assays.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | 28 | [4][5] |

| Enterococcus faecalis | 28 | [4][5] |

| Escherichia coli | 12 | [4][5] |

| Pseudomonas aeruginosa | 12 | [4][5] |

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Acetylshikonin | Human hepatocellular carcinoma (MHCC-97H) | 1.09-7.26 µM | [10] |

| Acetylshikonin | Oral squamous cell carcinoma (OSCC) | Not specified | [7] |

| This compound | Huh-7 (liver cancer) | 2.5 µM (in combination with cisplatin) | [11] |

| This compound | A549 (lung cancer) | 2.6 µM (in combination with cisplatin) | [11] |

| Alkannin | HeLa (cervical cancer) | 4.92-172.35 µg/ml (for various naphthoquinones) | [6] |

| Juglone | Breast cancer cells | Not specified | [6] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound and its derivatives.

3.1. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Mueller-Hinton broth, bacterial cultures, this compound, 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

3.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Materials: Cancer cell lines, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, incubator, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

-

3.3. Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Materials: Cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., against ATM, p53, caspases), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

-

Procedure:

-

Prepare protein lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways identified in the literature.

4.1. Anticancer Mechanism: ATM/DDR Pathway Inhibition

This compound has been shown to sensitize cancer cells to cisplatin by targeting the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the DNA Damage Response (DDR) pathway.[11]

Caption: this compound inhibits the ATM/DDR pathway, enhancing chemosensitivity.

4.2. Wound Healing Mechanism: TGF-β/Smad3 Signaling Pathway

The wound healing properties of some alkannin derivatives are associated with the activation of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, which promotes fibroblast proliferation and extracellular matrix deposition.[12]

Caption: AAN-II promotes wound healing via the TGF-β/Smad3 signaling pathway.

4.3. Anti-inflammatory Mechanism: NF-κB and MAPK Signaling Inhibition

Alkannin has been shown to reverse lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14]

Caption: Alkannin exerts anti-inflammatory effects by inhibiting MAPK and NF-κB.

4.4. Apoptosis Induction in Cancer Cells via ROS and JNK/p38 MAPK Pathway

Acetylshikonin has been observed to induce apoptosis in oral squamous cell carcinoma cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK and p38 MAPK pathways.[7]

Caption: Acetylshikonin induces apoptosis via ROS and JNK/p38 MAPK activation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. The compiled data and elucidated mechanisms in this guide underscore their importance in wound healing, antimicrobial therapy, and oncology. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of these compounds will be crucial for designing and synthesizing novel derivatives with enhanced potency and selectivity.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the preclinical findings into tangible therapeutic benefits for patients.

-

Combination Therapies: The synergistic effects observed with existing drugs, such as cisplatin and commercial antibiotics, suggest that combination therapies could be a valuable strategy to enhance efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound and its derivatives for the betterment of human health.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylshikonin induces apoptosis through the endoplasmic reticulum stress‐activated PERK/eIF2α/CHOP axis in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria promotes the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereospecificity of Acetylalkannin and Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of acetylalkannin, a naturally occurring naphthoquinone, and its profound impact on its biological activity. Alkannin and its enantiomer, shikonin, along with their derivatives, have been subjects of extensive research due to their wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Chirality is a fundamental aspect of pharmacology, as different enantiomers of a drug can exhibit varied pharmacokinetic and pharmacodynamic profiles.[3][4] This document delves into the stereospecific mechanisms of action of this compound and its counterpart, acetylshikonin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Chemical Structure and Stereochemistry

This compound is an acetylated derivative of alkannin, which is the (S)-enantiomer of the chiral naphthoquinone pair alkannin/shikonin (A/S). Its enantiomer is acetylshikonin, which possesses the (R)-configuration at the C-1' hydroxyl group of the isohexenyl side chain. This single chiral center is the basis for the distinct three-dimensional structures of these molecules, which in turn dictates their interaction with chiral biological targets like enzymes and receptors.[3][5] While some studies on the parent compounds, alkannin and shikonin, have reported no significant difference in certain biological activities like anti-inflammatory effects[6][7], their derivatives often exhibit pronounced stereospecificity, particularly in their anticancer mechanisms.

Stereospecific Anticancer Activity

The most striking example of stereospecificity between this compound and acetylshikonin is observed in their distinct anticancer mechanisms. They target different cellular components, leading to cell death through separate pathways.

Recent studies have identified this compound as a potent sensitizer for platinum-based chemotherapy.[8] Its mechanism involves the direct targeting of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA Damage Response (DDR) pathway. In response to DNA damage induced by agents like cisplatin, cancer cells activate ATM, which initiates a signaling cascade to repair the damage, thereby promoting chemoresistance.[8] this compound inhibits this process by targeting ATM for caspase-dependent degradation, which suppresses the DDR signaling and enhances apoptosis in cancer cells.[8] This makes this compound a promising candidate for combination therapies to overcome cisplatin resistance in solid tumors like liver and lung cancer.[8]

In contrast to its enantiomer, acetylshikonin acts as a microtubule-targeting agent (MTA).[9] It inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By disrupting microtubule dynamics, acetylshikonin causes a G2/M phase arrest in the cell cycle, ultimately leading to apoptosis.[9] This mechanism is similar to that of other clinically used MTAs like colchicine. The identification of acetylshikonin as a novel tubulin polymerization inhibitor highlights its potential as a lead compound for developing new anticancer drugs, particularly for cancers where MTA resistance is a challenge.[9]

Quantitative Data on Biological Activities

The stereospecificity of this compound and its enantiomer is reflected in their quantitative measures of biological activity.

Table 1: Comparative Anticancer Activity of this compound and Acetylshikonin

| Compound | Target Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Huh-7 (Liver Cancer) | Cisplatin Sensitization | 8.0-fold increase in sensitivity | [8] |

| This compound | A549 (Lung Cancer) | Cisplatin Sensitization | 22.5-fold increase in sensitivity | [8] |

| Acetylshikonin | MHCC-97H (Hepatocellular Carcinoma) | IC₅₀ | 1.12 µM | [9] |

| Acetylshikonin | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 1.25 µM | [9] |

| Acetylshikonin | A549 (Lung Cancer) | IC₅₀ | 1.58 µM | [9] |

| Acetylshikonin | HCT116 (Colon Cancer) | IC₅₀ | 1.96 µM |[9] |

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12 µg/ml | [10][11] |

| Pseudomonas aeruginosa | 12 µg/ml | [10][11] |

| Bacillus subtilis | 28 µg/ml | [10][11] |

| Enterococcus faecalis | 28 µg/ml |[10][11] |

Note: Direct comparative antimicrobial data for acetylshikonin was not available in the reviewed literature.

Experimental Protocols

This section outlines the methodologies for the isolation and biological evaluation of this compound and its derivatives.

This compound is naturally found in the roots of plants from the Boraginaceae family, such as Alkanna tinctoria.[10]

-

Extraction: Dried and powdered root bark of A. tinctoria is subjected to extraction with a non-polar solvent like hexane.[10][11]

-

Chromatographic Separation: The crude extract is concentrated and then subjected to purification using chromatographic techniques.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate mixtures, to separate different naphthoquinone derivatives.[1]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective alternative for preparative isolation and purification of A/S derivatives from crude extracts.[12]

-

-

Analysis and Characterization: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column.[13] The structure of the purified compound is elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H and ¹³C).[11]

-

Cell Viability/Cytotoxicity Assay (CCK-8 or Resazurin):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound (e.g., acetylshikonin) for a specified period (e.g., 48-72 hours).[9]

-

A reagent like Cell Counting Kit-8 (CCK-8) or resazurin is added to each well.[9][14]

-

After incubation, the absorbance or fluorescence is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined.

-

-

Tubulin Polymerization Assay:

-

Purified tubulin is incubated with the test compound (e.g., acetylshikonin) and GTP in a polymerization buffer at 37°C.[9]

-

The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance at 340 nm.[9]

-

Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to controls.

-

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[10][11]

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] A viability indicator like resazurin can be used for clearer endpoint determination.

-

Conclusion

The cases of this compound and its enantiomer, acetylshikonin, serve as a powerful illustration of the principle of stereospecificity in drug action. While structurally very similar, their distinct chirality leads to interactions with completely different biological targets, resulting in unique anticancer mechanisms: inhibition of the ATM/DDR pathway for this compound and inhibition of tubulin polymerization for acetylshikonin. This knowledge is critically important for drug development professionals, as it underscores the necessity of synthesizing and evaluating individual enantiomers to unlock their full therapeutic potential and to develop more selective and effective treatments. Further investigation into the stereoselective properties of these and other naphthoquinones is warranted to discover novel therapeutic agents.

References

- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Expanding the Biological Properties of Alkannins and Shikonins: Their Impact on Adipogenesis and Life Expectancy in Nematodes [frontiersin.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Acetylalkannin: A Technical Guide to its Physico-chemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, an isohexenylnaphthazarin pigment isolated from species like Arnebia euchroma, is a promising natural compound with demonstrated antimicrobial and cytotoxic activities.[1][2] As a derivative of the well-studied alkannin/shikonin enantiomeric pair, it has garnered significant interest within the drug development community.[3][4] Understanding its fundamental physico-chemical properties is a critical first step in evaluating its potential as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and overall stability.

This technical guide provides a consolidated overview of the core physico-chemical characteristics of this compound, detailed experimental protocols for its handling, and visualizations of its relevant biological pathways to aid in its development from a promising lead compound to a viable clinical candidate.

Core Physico-chemical Properties

The drug-like potential of a molecule is heavily influenced by its intrinsic physico-chemical properties.[5][6] Parameters such as molecular weight, lipophilicity, and hydrogen bonding capacity are key determinants of a compound's behavior in biological systems.[7][8]

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₆ | [1][9][10][11] |

| Molecular Weight | 330.33 g/mol | [1][2][9][10] |

| Exact Mass | 330.11033829 Da | [9][12] |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | [9] |

| Structure Type | Quinone | [11] |

| Synonyms | Alkannin acetate, Acetyl shikonin | [1][2][10] |

| CAS Number | 34232-27-4 | [1][2][10][11] |

Table 2: Properties for ADME & Drug-Likeness Prediction

These computed properties provide insight into the molecule's potential oral bioavailability and membrane permeability, often assessed using frameworks like Lipinski's Rule of Five.[13]

| Property | Value | Implication in Drug Development | Source |

| XLogP3 (Lipophilicity) | 3.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability.[14][15] | [9][12] |

| Hydrogen Bond Donor Count | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and receptor binding.[7][16] | [12] |

| Hydrogen Bond Acceptor Count | 6 | Multiple oxygen atoms act as acceptors, contributing to polarity and interactions with biological targets.[17][18][19] | [12] |

| Rotatable Bond Count | 5 | Provides molecular flexibility, which can be important for binding to a target protein. | [12] |

| Topological Polar Surface Area (TPSA) | 101 Ų | A measure of the molecule's surface polarity, influencing transport properties. | [9][12] |

Solubility and Stability Profiles

A compound's solubility and stability are paramount for formulation development and ensuring a consistent therapeutic effect. This compound, like many naphthoquinone derivatives, exhibits limited aqueous solubility, necessitating specific formulation strategies.[3]

Table 3: Solubility Data for this compound

| Solvent System | Solubility | Source |

| DMSO | ≥ 33 mg/mL | [2] |

| Methanol, Ethyl Acetate, Acetonitrile | Soluble (qualitative) | [11] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.91 mg/mL (11.84 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.57 mM) | [1] |

Table 4: Storage and Stability Recommendations

Proper storage is crucial to prevent degradation from factors like light and temperature.[1][20]

| Condition | Duration | Notes | Source |

| -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| -20°C | 1 month | Protect from light. | [1] |

| 2-8°C | General Storage | Recommended for solid form. | [11] |

Experimental Protocols

The following protocols are derived from methodologies provided by chemical suppliers for the preparation and handling of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO

-

Objective: To prepare a concentrated stock solution of this compound for further dilution.

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 33 mg/mL solution, add 1 mL of DMSO to 33 mg of this compound).

-

Vortex or sonicate the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating can be applied.[1]

-

Store the resulting stock solution at -20°C or -80°C as per the stability guidelines.[1]

-

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol describes the preparation of a clear, aqueous solution suitable for administration in research settings.[1]

-

Objective: To formulate this compound in a vehicle suitable for parenteral administration.

-

Materials: this compound/DMSO stock solution (e.g., 39.1 mg/mL), PEG300, Tween-80, Saline.

-

Procedure (for 1 mL final volume):

-

Begin with 100 µL of a 39.1 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

-

The final concentration will be 3.91 mg/mL. The resulting solution should be clear.[1]

-

Caption: Experimental workflow for preparing an aqueous formulation of this compound.

Biological Activity and Signaling Pathways

This compound's therapeutic potential, particularly in oncology, is linked to its influence on key cellular signaling pathways. Its structural relative, shikonin, has been shown to modulate pathways involved in immune evasion, cell proliferation, and apoptosis.[3]

For instance, shikonin has been identified as a potential inhibitor in pancreatic cancer by mediating the degradation of Programmed death-ligand 1 (PD-L1). This action suppresses immune evasion through the NF-κB/STAT3 and NF-κB/CSN5 signaling pathways.[3] It also downregulates the AKT/mTOR pathway and can induce apoptosis by increasing the expression of PARP and caspases.[3] This known activity of a closely related molecule provides a strong rationale for investigating similar mechanisms for this compound.

Caption: Simplified pathway showing inhibition of NF-κB/STAT3 by this compound/Shikonin.

Conclusion

This compound presents a compelling profile for drug development, characterized by a molecular weight and lipophilicity conducive to good membrane permeability. While its poor aqueous solubility presents a formulation challenge, this can be overcome using established solvent systems incorporating DMSO, PEG300, and surfactants, or through complexation with cyclodextrins.[1][3] Its stability profile necessitates careful handling and storage to prevent degradation. The known mechanisms of action for the closely related shikonin provide a clear path for investigating this compound's therapeutic effects at a molecular level. The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound | C18H18O6 | CID 9967285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetyl alkannin | CAS: 34232-27-4 | ChemNorm [chemnorm.com]

- 11. Natural Product Description|this compound [sinophytochem.com]

- 12. Acetylshikonin | C18H18O6 | CID 479501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Acetylalkannin using Silica Gel Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Acetylalkannin from the root bark of Alkanna tinctoria using silica gel column chromatography. The methodology is based on established principles for the separation of naphthoquinone pigments.

Introduction

This compound is a naturally occurring naphthoquinone pigment found in the roots of various Boraginaceae family plants, most notably Alkanna tinctoria. Like other alkannin derivatives, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and cosmetic applications. Silica gel column chromatography is a fundamental and effective technique for the purification of this compound from crude plant extracts. This method separates compounds based on their polarity, allowing for the isolation of this compound from other co-extracted metabolites.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the extraction and purification of this compound from a hexane extract of Alkanna tinctoria root bark using this protocol. These values are estimates based on available literature for related compounds and general recovery rates for silica gel chromatography. Actual results may vary depending on the plant material and experimental conditions.

| Parameter | Value | Source/Justification |

| Starting Material | Crude n-hexane extract of Alkanna tinctoria root bark | [1] |

| Initial this compound Concentration in Crude Extract | ~0.5 - 2.0% (w/w) | Estimated from total alkannin content in roots[2][3] |

| Silica Gel Chromatography Parameters | ||

| Stationary Phase | Silica Gel (60-120 mesh) | Standard for gravity column chromatography |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | Common for separating moderately polar compounds[4] |

| Post-Purification Analysis | ||

| Estimated Yield of this compound | 70 - 85% recovery from the loaded amount | Based on typical recovery rates for this technique[5] |

| Purity of Isolated this compound | >95% (as determined by HPLC-DAD) | Achievable purity for similar compounds[6][7] |

Experimental Protocol: Silica Gel Chromatography for this compound Extraction

This protocol details the step-by-step procedure for the purification of this compound from a crude n-hexane extract of Alkanna tinctoria root bark.

Preparation of the Crude Extract

1.1. Maceration: Air-dried and powdered root bark of Alkanna tinctoria is macerated with n-hexane at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

1.2. Filtration and Concentration: The n-hexane extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.

Preparation of the Silica Gel Column

2.1. Column Selection: A glass chromatography column with a diameter of 2-4 cm and a length of 40-60 cm is appropriate for purifying several hundred milligrams to a few grams of crude extract.

2.2. Slurry Packing:

- Place a small plug of cotton or glass wool at the bottom of the column.

- Add a thin layer (approx. 1 cm) of sand.

- In a separate beaker, prepare a slurry of silica gel (60-120 mesh) in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude extract.

- Pour the slurry into the column, allowing the silica to settle evenly without air bubbles. Gently tap the column to facilitate packing.

- Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

- Wash the column with 2-3 column volumes of n-hexane to ensure it is well-packed and equilibrated. The solvent level should not be allowed to drop below the top of the sand layer.

Sample Loading

3.1. Dry Loading (Recommended):

- Dissolve the crude n-hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

- Add a small amount of silica gel (2-3 times the weight of the crude extract) to the dissolved sample.

- Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude extract adsorbed onto the silica gel.[8]

- Carefully add this powder to the top of the prepared silica gel column.

3.2. Wet Loading:

- Dissolve the crude extract in a minimal volume of n-hexane or the initial mobile phase.

- Carefully pipette the solution onto the top of the column, allowing it to adsorb completely into the sand layer before starting the elution.

Elution and Fraction Collection

4.1. Gradient Elution: A stepwise gradient elution is employed to separate the components of the crude extract. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common and effective solvent system is n-hexane and ethyl acetate.[4]

4.2. Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 10-25 mL) in labeled test tubes or flasks.

Monitoring and Analysis of Fractions

5.1. Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC to identify those containing this compound.[1]

- Stationary Phase: Silica gel 60 F254 TLC plates.

- Mobile Phase: A solvent system similar to the one used for the column elution that gives a good separation of spots (e.g., n-hexane:ethyl acetate 8:2 v/v).

- Visualization: this compound is a colored compound and will appear as a distinct spot. Further visualization can be done under UV light if necessary.

5.2. Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7][9]

Visualizations

Experimental Workflow Diagram

References

- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. longdom.org [longdom.org]

- 8. teledynelabs.com [teledynelabs.com]

- 9. Analytical validation and greenness assessment of HPLC-DAD method for methylxanthines analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Purity Acetylalkannin Purification via Solid-Phase Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.[1][2] The development of robust and efficient purification methods is paramount for the advancement of research and the formulation of this compound-based products. Solid-phase extraction (SPE) offers a rapid, reliable, and scalable technique for the purification of this compound from crude plant extracts, providing a significant improvement over traditional column chromatography methods in terms of speed and solvent consumption.

This application note details a comprehensive protocol for the solid-phase extraction of this compound, suitable for laboratory-scale purification. The described methodology is designed to yield high-purity this compound, suitable for downstream applications such as in vitro and in vivo studies, as well as for the development of pharmaceutical-grade reference standards.

Principles of Solid-Phase Extraction